{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid
Description
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C17H20N4O2S/c1-20-9-11-21(12-10-20)14-7-8-18-17(19-14)24-15(16(22)23)13-5-3-2-4-6-13/h2-8,15H,9-12H2,1H3,(H,22,23) |
InChI Key |
MRJUHNQBJJMUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)SC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with N-Methylpiperazine
A widely reported route begins with the preparation of a pyrimidine-thiol intermediate, which undergoes nucleophilic substitution with N-methylpiperazine . For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines are synthesized via cyclization of chalcones with thiourea in 1,4-dioxane under acidic conditions. Subsequent substitution with N-methylpiperazine in dry ethanol at reflux (12 hours) replaces the methylsulfanyl group, yielding the target piperazine-pyrimidine scaffold.
Key steps include:
- Chalcone formation : 2-Acetylthiophene reacts with substituted benzaldehydes in ethanol with potassium hydroxide to form chalcones.
- Pyrimidine cyclization : Chalcones cyclize with thiourea in 1,4-dioxane and acetic acid to produce pyrimidine-2-thiols.
- Methylsulfanyl introduction : Methyl iodide in dimethylformamide (DMF) with potassium carbonate yields methylsulfanyl intermediates.
- Piperazine substitution : Refluxing intermediates with N-methylpiperazine in ethanol substitutes the sulfanyl group, achieving yields of 67–74%.
Heterogeneous Catalysis Approaches
Recent advances employ silica sulfuric acid (SSA) and CuY-Zeolite catalysts to enhance reaction efficiency. For instance, ethyl-2-((pyridin-4-yl)methoxy)pyrimidine derivatives are synthesized via reactions between 1,2-dihydropyrimidones and picolyl chloride using SSA at 110°C. This method reduces reaction times to 3–5 hours and improves yields to 83–86% compared to conventional heating.
Mechanistic insights :
Multi-Step Organic Synthesis Techniques
A generalized multi-step approach involves:
- Pyrimidine core construction : Condensation of thiouracil with formaldehyde and amines (e.g., morpholine, piperidine) under reflux.
- Sulfanyl group introduction : Reaction with phenacyl bromides in sodium ethoxide, followed by substitution with N-methylpiperazine .
- Acetic acid linkage : Coupling the pyrimidine-piperazine intermediate with phenylacetic acid derivatives via sulfanyl bridges.
Critical parameters include solvent choice (ethanol, DMF), temperature control (reflux at 80–110°C), and purification by recrystallization (ethanol/water mixtures).
Reaction Conditions and Optimization
Solvent and Temperature Effects
- Ethanol : Preferred for nucleophilic substitutions due to its polarity and boiling point (78°C), which facilitates reflux without side reactions.
- DMF : Enhances solubility of hydrophobic intermediates but requires anhydrous conditions to prevent hydrolysis.
- Reflux duration : Extended reflux (12–24 hours) ensures complete substitution but risks decomposition; shorter durations (3–5 hours) with catalysts improve efficiency.
Catalytic Optimization
| Catalyst | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|
| None | 12–24 hours | 67–74 | Simplicity |
| SSA | 3–5 hours | 83–86 | Reduced time, higher yield |
| CuY-Zeolite | 5–7 hours | 78–82 | Recyclability, mild conditions |
Catalysts like SSA and CuY-Zeolite reduce energy consumption and improve atom economy, aligning with green chemistry principles.
Analytical Characterization
Chromatographic Techniques
Spectroscopic Methods
- NMR spectroscopy :
- Mass spectrometry (MS) : Validates molecular ions (e.g., [M+H]+ at m/z 413 for C₁₈H₂₄N₄O₂S).
Comparative Evaluation of Synthesis Routes
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic substitution | 67–74 | 12–24 hours | Moderate | High |
| Heterogeneous catalysis | 78–86 | 3–7 hours | High | Moderate |
| Multi-step organic | 60–65 | 24–48 hours | Low | Low |
Key findings :
- Heterogeneous catalysis offers the best balance of yield and time.
- Nucleophilic substitution remains cost-effective for small-scale synthesis.
- Multi-step methods suffer from low yields due to intermediate purification losses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylacetic acid moiety, potentially leading to the formation of dihydropyrimidines or reduced phenylacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
- Antidepressant Development : The compound is structurally related to known antidepressants, particularly those targeting serotonin receptors. Its piperazine moiety is frequently found in drugs that modulate neurotransmitter systems, suggesting potential efficacy in treating mood disorders .
- Cancer Therapy : Preliminary studies indicate that compounds with similar structures may exhibit antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation. The pyrimidine structure is often associated with anticancer agents due to its ability to interfere with nucleic acid synthesis .
- Antimicrobial Activity : Research has shown that derivatives of piperazine and pyrimidine can possess antimicrobial properties. This compound may be explored for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Synthesis and Production
The synthesis of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the piperazine ring via cyclization.
- Synthesis of the pyrimidine moiety through condensation reactions.
- Coupling of these intermediates through sulfanyl linkages under controlled conditions to yield the final product .
Case Study 1: Antidepressant Activity
A study explored the antidepressant potential of compounds similar to {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid. Results indicated that these compounds could enhance serotonin levels in the brain, providing a basis for further investigation into their therapeutic effects against depression .
Case Study 2: Anticancer Properties
Another research project focused on the anticancer properties of piperazine-containing compounds. The study demonstrated that certain derivatives could inhibit tumor growth in vitro by targeting specific kinase pathways involved in cancer progression, suggesting that {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid might share similar mechanisms of action .
Mechanism of Action
The mechanism of action of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperazine and pyrimidine rings may interact with receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Variations
Pyrimidine Substituents :
Sulfanyl Bridge Modifications :
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (target compound, ) exhibit higher aqueous solubility than amides () or ketones ().
- Lipophilicity : The phenyl group in the target compound increases logP compared to simpler analogs like (4-Methyl-piperazin-1-yl)-acetic acid ().
Research Findings and Data Gaps
- Structural Data : X-ray crystallography of related compounds (e.g., ) confirms planar pyrimidine-thioether geometries, suggesting similar conformations for the target compound .
- Biological Activity: No direct data exists for the target compound, but analogs with piperazine-pyrimidine motifs show activity in kinase inhibition (e.g., imatinib derivatives) .
Biological Activity
Introduction
The compound {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is an organic molecule that exhibits potential biological activity, particularly in pharmacological contexts. Its unique structural features, including a pyrimidine ring, a piperazine moiety, and a sulfanyl group, suggest diverse interactions with biological targets. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.4 g/mol. The structure can be described as follows:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
- Sulfanyl Group : A sulfur atom bonded to a carbon chain, enhancing reactivity.
Pharmacological Potential
Research indicates that {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid may exhibit various pharmacological activities:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving tyrosine kinase inhibition. The presence of the piperazine and pyrimidine rings may enhance this activity by facilitating interactions with specific enzymes involved in cell signaling pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that related piperazine derivatives possess anti-inflammatory properties mediated through the serotonergic pathway. This indicates potential for treating inflammatory conditions.
- Anxiolytic and Antidepressant Effects : Compounds with structural similarities have been evaluated for anxiolytic and antidepressant activities, often linked to their interaction with serotonin receptors (5-HT1A). This suggests that the compound may also influence mood regulation.
The mechanism of action for {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with serotonin receptors could mediate anxiolytic and antidepressant effects, potentially through modulation of neurotransmitter release.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imatinib | Pyrimidine-based structure | Known for its use in cancer therapy |
| Dasatinib | Multi-ring structure including piperazine | Broad-spectrum kinase inhibitor |
| Sunitinib | Contains a urea moiety | Used primarily for renal cell carcinoma |
The unique combination of functional groups in {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid may confer distinct biological activities compared to these other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A study demonstrated that piperazine derivatives exhibit significant anti-inflammatory effects in animal models, suggesting similar potential for the target compound .
- Pharmacological Evaluation : Research into similar compounds indicated that they can modulate serotonergic pathways, leading to anxiolytic-like effects .
- Cancer Cell Proliferation Inhibition : Investigations into related structures revealed their ability to inhibit cancer cell growth through targeted enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
